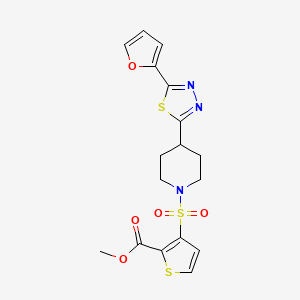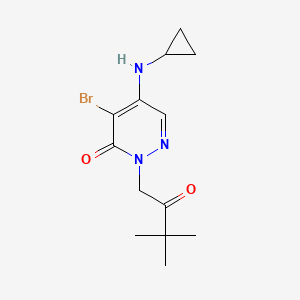
3-Chloro-2-methyl-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-methyl-6-nitrophenol: is an aromatic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the third position, a methyl group at the second position, and a nitro group at the sixth position
作用機序
Target of Action
Similar compounds such as phenols and nitrophenols are known to interact with various enzymes and proteins within microbial cells .
Mode of Action
For instance, PnpA, a monooxygenase, can catalyze the monooxygenation of 3M4NP to MBQ . PnpB, a 1,4-benzoquinone reductase, can catalyze the reduction of MBQ to MHQ .
Biochemical Pathways
strain SJ98 via a pathway involving several enzymes including PnpA, PnpB, PnpCD, PnpE, and PnpF .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methyl-6-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyl-6-nitrophenol typically involves multiple steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce the nitro group at the sixth position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination: The nitrated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the third position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.
化学反応の分析
Types of Reactions: 3-Chloro-2-methyl-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Substitution: Corresponding substituted phenols (e.g., 3-amino-2-methyl-6-nitrophenol).
Reduction: 3-Chloro-2-methyl-6-aminophenol.
Oxidation: 3-Chloro-2-carboxy-6-nitrophenol.
科学的研究の応用
Chemistry: 3-Chloro-2-methyl-6-nitrophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on the biological activity of phenolic compounds. It is also used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives are explored for their antimicrobial and anti-inflammatory properties. Research is ongoing to develop new drugs based on the structure of this compound.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the synthesis of specialty chemicals and materials.
類似化合物との比較
- 2-Chloro-4-methyl-6-nitrophenol
- 4-Chloro-2-methyl-6-nitrophenol
- 3-Chloro-4-methyl-6-nitrophenol
Comparison: 3-Chloro-2-methyl-6-nitrophenol is unique due to the specific positions of its substituents, which influence its chemical reactivity and biological activity Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and varying degrees of biological activity
特性
IUPAC Name |
3-chloro-2-methyl-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIHQZQXLANCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)



![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2477319.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2477322.png)



![N-[(4-fluorophenyl)methyl]-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2477328.png)

![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)
